6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Description
Properties
IUPAC Name |
6-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-4-9-7(12)6-2-5(8)3-11(6)10-4/h2-3H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSRQIMUOPXPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=C2C(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Pyrrole Derivatives via Acylation-Cyclization
The most widely reported method begins with functionalized pyrrole intermediates. Acylation of 2-methylpyrrole with trichloroacetyl chloride introduces a reactive carbonyl group at the C-4 position, forming intermediate 26 . Subsequent N-amination using hydroxylamine derivatives (e.g., NHCl) generates 27 , which undergoes cyclization with formamide to yield the triazine core . Chlorination with phosphorus oxychloride (POCl) at 80–100°C installs the 6-chloro substituent, achieving yields of 65–78% .
Key Optimization Parameters :
Bromohydrazone-Mediated One-Pot Synthesis
A streamlined approach utilizes bromohydrazone intermediates to construct the triazine ring. Reacting 3-bromo-2-methylpyrrole with hydrazine hydrate forms bromohydrazone 35 , which undergoes cyclocondensation with formamidine acetate under microwave irradiation (120°C, 30 min) . Chlorination with POCl completes the synthesis, reducing step count and improving yield to 82% .
Advantages :
Multistep Synthesis via Pyrrolooxadiazine Rearrangement
This method leverages pyrrolo[1,2-d] oxadiazine intermediates. Starting with 3-chloro-1H-pyrrole-2-carboxylic acid (61 ), amidation with Boc-L-alanine yields 64 , which undergoes regioselective cyclization using PPh and Br to form pyrrolotriazine 65 . Chlorination with POCl furnishes the final product in 70% yield .
Critical Observations :
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Boc protection prevents unwanted side reactions during cyclization .
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Br acts as both a brominating agent and Lewis acid catalyst .
Chlorination Techniques and Reagent Optimization
Introducing the 6-chloro substituent is pivotal. POCl remains the standard reagent, but recent studies explore alternatives:
| Reagent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| POCl | 80–100 | 78 | Phosphorylated derivatives |
| SOCl/DMF | 60 | 65 | Sulfur oxides |
| ClCOCOCl | 25 | 58 | Oxalyl chloride adducts |
POCl outperforms others due to superior electrophilicity, though SOCl/DMF offers milder conditions for acid-sensitive intermediates .
Transition Metal-Mediated Approaches
While less common, palladium-catalyzed cross-coupling has been explored. Suzuki-Miyaura coupling of 6-bromo-2-methylpyrrolotriazine with chloroboronic acids achieves 40–50% yields but requires rigorous exclusion of moisture . Nickel-catalyzed C–Cl bond formation is under investigation but currently lacks scalability .
Analytical Characterization and Validation
Successful synthesis requires rigorous validation:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives exhibit diverse biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. Below is a systematic comparison of 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one with structurally related compounds:
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Pyrrolotriazinone Derivatives
Key Observations:
- Bromine (in the 6-Bromo derivative) increases molar mass and polarizability, which may alter binding affinity in biological targets .
- Safety Profile: The 6-Amino hydrochloride derivative is flagged as an irritant, requiring stringent safety protocols during handling , whereas safety data for the chloro-methyl derivative remains unspecified.
Stability and Commercial Status
- The parent compound (CAS 159326-71-3) has a density of 1.51 g/cm³ and a boiling point of 318.1°C , whereas the chloro-methyl derivative’s discontinuation suggests issues in stability, scalability, or efficacy.
Biological Activity
6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo-triazine core structure, which is significant in medicinal chemistry for its ability to interact with various biological targets. The presence of chlorine and methyl groups contributes to its physicochemical properties, influencing its solubility and permeability.
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine class often act as kinase inhibitors. Specifically, this compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
Inhibition of Kinase Activity
Studies have demonstrated that this compound exhibits potent inhibition against various kinases associated with cancer progression:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitors of VEGFR are crucial for blocking angiogenesis in tumors. The structure-activity relationship studies suggest that modifications at specific positions can enhance potency against VEGFR .
- Epidermal Growth Factor Receptor (EGFR) : The compound's ability to inhibit EGFR has been linked to its potential efficacy in treating solid tumors driven by aberrant EGFR signaling .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. Research has identified several key factors that enhance its potency:
- Chlorine Substitution : The presence of chlorine at the 6-position increases the compound's binding affinity to target kinases.
- Methyl Group at the 2-position : This modification appears to optimize interactions with the ATP-binding site of kinases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Preclinical Studies
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Tumor Xenograft Models : In vivo studies using human tumor xenografts have shown that this compound significantly reduces tumor growth compared to controls .
Study Type Tumor Type Result Xenograft Model Human Solid Tumors Significant growth inhibition observed In Vitro Assay Cancer Cell Lines IC50 values < 100 nM - Safety and Toxicity Profiles : Safety assessments indicate minimal cytotoxicity against normal cell lines while exhibiting selective toxicity towards cancerous cells .
Clinical Implications
The promising preclinical results have led to ongoing clinical evaluations aimed at determining the efficacy of this compound in treating various cancers. Its favorable pharmacokinetic profile suggests potential for further development as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one?
- Methodology : The Yang group developed a one-pot, two-step synthesis involving CuCl₂·2H₂O/NaOAc/DMSO catalysis at 120°C. The reaction starts with 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide to form a key intermediate, followed by cyclization with amidines or hydrazines . Alternative routes include oxidative cyclization using PPh₃/Br₂ after amidation of pyrrole-2-carboxylic acid derivatives .
- Key Considerations : Optimizing catalyst loading (e.g., CuCl₂ vs. other metal catalysts) and solvent polarity (DMSO preferred) significantly impacts yield and purity.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) are critical for confirming the fused pyrrole-triazinone scaffold. For example, ¹H NMR can resolve characteristic downfield shifts for the NH proton (~δ 11.5 ppm) and aromatic protons .
- Advanced Techniques : X-ray crystallography is used to resolve regiochemical ambiguities, particularly in distinguishing between [2,1-f] and [1,2-d] isomers .
Q. What preliminary biological activities have been reported for this scaffold?
- Findings : Derivatives exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ values <10 μM in HeLa cells) via apoptosis induction and cell cycle arrest. Kinase inhibition (e.g., IGF-1R, IR) has also been observed, with SAR studies highlighting the importance of the 6-chloro substituent for target binding .
- Screening Protocols : Standard assays include MTT viability tests and kinase inhibition assays using ATP-competitive ELISA protocols .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields during synthesis?
- Data-Driven Analysis : Reaction yields vary significantly with substituents and halide leaving groups (Table 1). For example, iodides (81% yield) outperform bromides (63%) in cyclization steps, while electron-withdrawing groups (e.g., 4-cyanophenyl) reduce yields due to steric hindrance .
- Mitigation Strategies : Use of NaSMe or Li(Me₃AlSPh) as nucleophiles improves regioselectivity in challenging cases (e.g., 4-fluorophenyl derivatives) .
Table 1 : Yield Variation with Substituents (Selected Entries from )
| Entry | R | X | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Cl | 87 |
| 3 | Phenyl | I | 81 |
| 7 | 4-Cyanophenyl | Cl | 41 |
Q. How do substituent modifications influence biological activity?
- SAR Insights :
- 6-Chloro Group : Critical for kinase inhibition; replacement with bromine or methylsulfanyl reduces potency by 10–50-fold .
- 2-Methyl Group : Enhances metabolic stability but may reduce solubility. Derivatives with bulkier groups (e.g., benzyloxy) show improved blood-brain barrier penetration in preclinical models .
- Methodology : Parallel synthesis and in silico docking (e.g., Glide SP scoring) are used to prioritize substituents for in vitro testing .
Q. What mechanistic insights explain its cytotoxic and kinase-inhibitory effects?
- Cytotoxicity : Disruption of mitochondrial membrane potential (JC-1 assay) and caspase-3/7 activation confirm apoptosis induction. Synergy with DNA-damaging agents (e.g., cisplatin) suggests a multi-target mechanism .
- Kinase Inhibition : Structural modeling indicates hydrogen bonding between the triazinone carbonyl and kinase hinge regions (e.g., Glu1130 in IGF-1R). Competitive binding assays with ATP-γ-S validate this interaction .
Contradictions and Open Questions
- Synthetic Routes : Early reports described limited scalability , but recent protocols using Cu catalysis achieve >80% yields for gram-scale synthesis .
- Biological Targets : While kinase inhibition is well-documented, off-target effects (e.g., tubulin polymerization inhibition) require further validation via phenotypic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
